molecular formula C11H8BrCl B13997682 1-Bromo-5-(chloromethyl)naphthalene CAS No. 20366-58-9

1-Bromo-5-(chloromethyl)naphthalene

Cat. No.: B13997682
CAS No.: 20366-58-9
M. Wt: 255.54 g/mol
InChI Key: ZSYMEZZOQYHIHI-UHFFFAOYSA-N
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Description

1-Bromo-5-(chloromethyl)naphthalene is a halogenated naphthalene derivative featuring a bromine atom at position 1 and a chloromethyl (-CH$2$Cl) group at position 5. Its molecular formula is C${11}$H$_8$BrCl, with a molecular weight of 255.54 g/mol. This compound is of interest in organic synthesis due to its dual functional groups, enabling sequential substitution or coupling reactions.

Properties

CAS No.

20366-58-9

Molecular Formula

C11H8BrCl

Molecular Weight

255.54 g/mol

IUPAC Name

1-bromo-5-(chloromethyl)naphthalene

InChI

InChI=1S/C11H8BrCl/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H,7H2

InChI Key

ZSYMEZZOQYHIHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)Br)CCl

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Chloromethylation (Patent CN113999086B)

A recent patented method describes an efficient synthesis of 1-chloromethyl naphthalene using:

  • Starting materials: Naphthalene, paraformaldehyde, hydrochloric acid (42-43% concentration).
  • Catalysts: A mixture of ferric chloride and copper chloride as Lewis acids.
  • Phase transfer catalysts: Benzyl trimethyl ammonium chloride or benzyl triethyl ammonium chloride.
  • Reaction conditions: Heat preservation at 35-45 °C for 2-4 hours.
  • Purification: Crude product dissolved in ethanol or methanol, cooled slowly to crystallize, filtered, washed, and dried.

This method achieves a yield of approximately 68.7% and purity around 90.5%, with advantages including low energy consumption, simplified purification (no distillation), and high operational safety.

Key parameters and optimized conditions:

Parameter Value/Range
Molar ratio (naphthalene:Lewis acid) 1 : 0.02 - 0.04
Molar ratio (naphthalene:phase transfer catalyst) 1 : 0.008 - 0.015
Molar ratio (naphthalene:paraformaldehyde:HCl) 1 : 1.5 - 2.5 : 2 - 3
Reaction temperature 35 - 45 °C
Reaction time 2 - 4 hours
Alcohol solvent for crystallization Ethanol and/or methanol
Crystallization cooling rate 0.05 - 0.1 °C/min to -5 to -3 °C
Crystallization hold time 1 - 2 hours

This process is summarized in Table 1.

Step Description Conditions/Notes
a Mix naphthalene, paraformaldehyde, Lewis acid, phase transfer catalyst, HCl (42-43%) Heat at 35-45 °C for 2-4 hours
b Separate oil phase, wash with K2CO3 solution and water Purify crude product
c Dissolve crude in ethanol/methanol at 26-28 °C Cool slowly to -5 to -3 °C, hold 1-2 hours
d Filter, wash, dry under vacuum at 35 °C Obtain purified 1-chloromethyl naphthalene

This patented method is notable for its simplicity and environmental advantages compared to traditional chloromethylation methods.

Bromination of Naphthalene Derivatives

Selective bromination to obtain 1-bromo or 1,5-dibromo naphthalene derivatives is well documented.

  • Bromination of 1-bromonaphthalene or naphthalene with stoichiometric bromine in minimal solvent (methylene chloride) at 23-25 °C yields 1,4-dibromonaphthalene (~90% yield).
  • Photobromination in carbon tetrachloride at 23 °C produces pentabromo tetrahydronaphthalenes.
  • Reflux bromination (77 °C) gives 1,5-dibromonaphthalene in 80% yield.
  • Dehydrobromination of pentabromides with potassium tert-butoxide yields 1,3,5-tribromonaphthalene (91% yield).

These brominated intermediates can be further functionalized to introduce chloromethyl groups or other substituents.

Synthesis of 1-Bromo-5-(Chloromethyl)naphthalene

While direct literature on 1-bromo-5-(chloromethyl)naphthalene is limited, the synthesis can be logically approached by combining the above strategies:

Route 1: Bromination Followed by Chloromethylation

  • Start with 1-bromonaphthalene.
  • Perform regioselective chloromethylation at the 5-position using paraformaldehyde and HCl in the presence of Lewis acid catalysts and phase transfer catalysts as described for 1-chloromethyl naphthalene.
  • Control of reaction conditions ensures selective substitution at the 5-position without affecting the bromine at the 1-position.

Route 2: Chloromethylation Followed by Bromination

  • Prepare 1-(chloromethyl)naphthalene via the method in section 3.
  • Brominate selectively at the 5-position using controlled bromination conditions (e.g., bromine in methylene chloride at low temperature).
  • This route requires careful control to avoid polybromination or substitution at undesired positions.

Alternative Chloromethylation Methods

Other chloromethylation methods reported for related compounds include:

  • Reaction of 1-aryl methanol with thionyl chloride in dry chloroform at low temperature (5-10 °C), followed by workup with sodium bicarbonate and extraction to yield chloromethyl derivatives.
  • Use of aqueous hydrochloric acid with surfactants and paraformaldehyde at elevated temperatures (~80 °C) with bubbling anhydrous HCl gas, followed by extraction and purification.

These methods may be adapted for chloromethylation of brominated naphthalenes but require optimization for regioselectivity and yield.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield & Purity Notes
Lewis acid + phase transfer catalyst chloromethylation Naphthalene Paraformaldehyde, FeCl3/CuCl2, benzyl ammonium chloride, HCl (42-43%) 35-45 °C, 2-4 h; crystallization in ethanol ~68.7% yield, 90.5% purity Simple, low energy, no distillation
Bromination of 1-bromonaphthalene 1-Bromonaphthalene Bromine, methylene chloride 23-25 °C or reflux (77 °C) 80-90% yield Selective bromination at 5-position
Thionyl chloride chloromethylation 1-Aryl methanol Thionyl chloride, chloroform 5-30 °C, workup with NaHCO3 Not specified Low temperature, careful addition
Aqueous HCl + paraformaldehyde Isopropylbenzene derivative Paraformaldehyde, aqueous HCl, surfactant 80 °C, HCl gas bubbling Not specified Requires extraction and distillation

Chemical Reactions Analysis

1-Bromo-5-(chloromethyl)naphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(chloromethyl)naphthalene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine substituents make the compound susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

1-Bromo-5-(trifluoromethyl)naphthalene (CAS 117539-59-0)
  • Structure : Bromine at position 1, trifluoromethyl (-CF$_3$) at position 5.
  • Molecular Formula : C${11}$H$6$BrF$_3$.
  • Key Differences: The electron-withdrawing -CF$3$ group deactivates the naphthalene ring, reducing electrophilic substitution reactivity compared to the electron-neutral -CH$2$Cl group.
1,5-Bis(chloromethyl)naphthalene
  • Structure : Chloromethyl groups at positions 1 and 5.
  • Molecular Formula : C${12}$H${10}$Cl$_2$.
  • Key Differences :
    • Dual chloromethyl groups increase steric hindrance, limiting accessibility for reactions at the 1-position.
    • Lacks bromine, making it less reactive in cross-coupling reactions compared to the target compound .
2-(Chloromethyl)naphthalene (CAS 2506-41-4)
  • Structure : Chloromethyl group at position 2.
  • Molecular Formula : C${11}$H$9$Cl.
  • Key Differences :
    • Positional isomerism alters electronic distribution; the 2-substituted derivative exhibits lower resonance stabilization than the 1-bromo-5-substituted analog.
    • Lower molecular weight (168.64 g/mol) and absence of bromine limit utility in bromine-specific reactions .

Halogen and Functional Group Variations

1-Bromo-5-(4-bromophenyl)naphthalene (CAS 944801-42-7)
  • Structure : Bromine at position 1 and a 4-bromophenyl group at position 5.
  • Molecular Formula : C${16}$H${10}$Br$_2$.
  • Key Differences :
    • Extended conjugation from the biphenyl system enhances UV absorption properties.
    • Higher molecular weight (362.06 g/mol) and dual bromine atoms increase density (1.6 g/cm$^3$) and boiling point (428.4°C) .
1-(Chloromethyl)naphthalene
  • Structure : Chloromethyl group at position 1.
  • Molecular Formula : C${11}$H$9$Cl.
  • Key Differences :
    • Absence of bromine reduces versatility in cross-coupling reactions.
    • Simpler structure facilitates alkylation but offers fewer sites for functionalization .

Electronic and Steric Effects

  • Bromo vs. Chloro as Leaving Groups : The C-Br bond in 1-bromo-5-(chloromethyl)naphthalene has a lower dissociation energy (~65 kcal/mol) compared to C-Cl bonds (~81 kcal/mol), making bromine more reactive in substitution reactions .
  • Chloromethyl vs. Trifluoromethyl : The -CH$2$Cl group is less sterically demanding than -CF$3$, allowing easier access for nucleophiles or catalysts in synthetic applications .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Reactivity Notes
1-Bromo-5-(chloromethyl)naphthalene C${11}$H$8$BrCl 255.54 N/A Dual functional groups for sequential reactions
1-Bromo-5-(trifluoromethyl)naphthalene C${11}$H$6$BrF$_3$ 287.02 117539-59-0 High thermal stability; electron-withdrawing -CF$_3$
1,5-Bis(chloromethyl)naphthalene C${12}$H${10}$Cl$_2$ 225.11 N/A Increased steric hindrance; limited bromine reactivity
1-Bromo-5-(4-bromophenyl)naphthalene C${16}$H${10}$Br$_2$ 362.06 944801-42-7 Extended conjugation; high boiling point (428°C)
2-(Chloromethyl)naphthalene C${11}$H$9$Cl 168.64 2506-41-4 Positional isomer with lower resonance stabilization

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